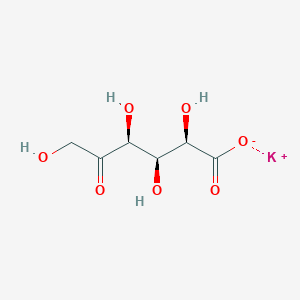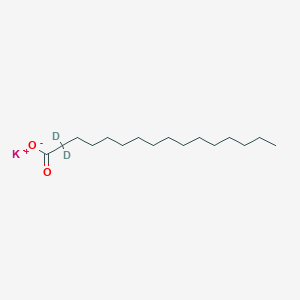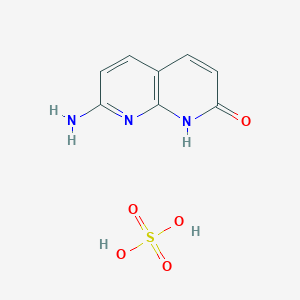
Histidinamide, D-
描述
Histidinamide, D- is an amidated derivative of the amino acid histidine. It is known for its role in various biological processes and its potential therapeutic applications. Histidinamide, D- is particularly interesting due to its ability to chelate metal ions, which makes it useful in mitigating oxidative stress and cytotoxicity induced by metal ions such as copper .
准备方法
Synthetic Routes and Reaction Conditions: Histidinamide, D- can be synthesized through the amidation of histidine. The process typically involves the reaction of histidine with an amide-forming reagent under controlled conditions. One common method is to use carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the production of histidinamide, D- may involve large-scale amidation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions: Histidinamide, D- undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions, particularly copper ions, which can mitigate oxidative stress.
Oxidation and Reduction: Histidinamide, D- can participate in redox reactions due to the presence of the imidazole ring in its structure.
Common Reagents and Conditions:
Chelation: Copper sulfate (CuSO₄) is commonly used to study the chelation properties of histidinamide, D-.
Oxidation: Hydrogen peroxide (H₂O₂) can be used as an oxidizing agent in reactions involving histidinamide, D-.
Major Products:
Chelation: The major product is a stable histidinamide-copper complex.
Oxidation: Oxidation of histidinamide, D- can lead to the formation of various oxidized derivatives, depending on the reaction conditions.
科学研究应用
Histidinamide, D- has several scientific research applications:
Chemistry: It is used as a chelating agent in studies involving metal ions.
Medicine: Its potential therapeutic applications include the treatment of conditions associated with metal ion-induced oxidative stress.
Industry: Histidinamide, D- is used in formulations that require metal ion chelation to prevent oxidative damage.
作用机制
The mechanism by which histidinamide, D- exerts its effects involves its ability to chelate metal ions. By binding to metal ions such as copper, histidinamide, D- prevents the catalysis of reactive oxygen species (ROS) production, thereby reducing oxidative stress and cytotoxicity. The imidazole ring in histidinamide, D- plays a crucial role in this chelation process .
相似化合物的比较
Histidine: The parent amino acid from which histidinamide, D- is derived.
Cysteinamide: Another amidated amino acid with metal chelation properties.
Aspartic Acid: An amino acid with chelation capabilities, though less potent than histidinamide, D-.
Comparison: Histidinamide, D- is unique in its strong chelation ability and its effectiveness in reducing copper ion-induced oxidative stress compared to similar compounds like cysteinamide and aspartic acid. While cysteinamide also shows high chelation activity, it does not provide the same level of cytoprotection as histidinamide, D- .
属性
IUPAC Name |
(2R)-2-amino-3-(1H-imidazol-5-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c7-5(6(8)11)1-4-2-9-3-10-4/h2-3,5H,1,7H2,(H2,8,11)(H,9,10)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMQVDUMUMBTAV-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@H](C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
891787-99-8 | |
| Record name | Histidinamide, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0891787998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HISTIDINAMIDE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K00MEB6427 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(Phenethyloxy)methyl]piperidine hydrochloride](/img/structure/B1612940.png)









![4'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1612957.png)

